Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate
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Overview
Description
Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with two chlorine atoms, making it a dichloropyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with 2,6-dichloropyridine. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the ester is formed by heating the reactants under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyridine ring.
Major Products
Hydrolysis: 4-hydroxybutanoic acid and 2,6-dichloropyridine.
Reduction: 4-hydroxybutanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dichloropyridine moiety may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Triclopyr: A similar compound with a pyridine ring and chlorine substituents, used as a herbicide.
Uniqueness
Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate is unique due to its specific combination of a dichloropyridine ring and a butanoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62805-15-6 |
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Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
ethyl 4-(2,6-dichloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3 |
InChI Key |
URGDUPAGWHCFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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